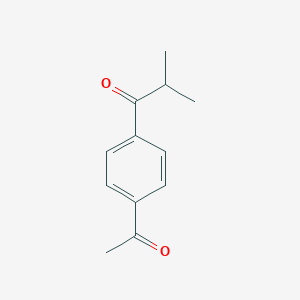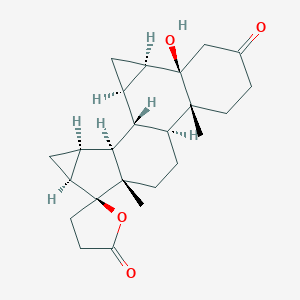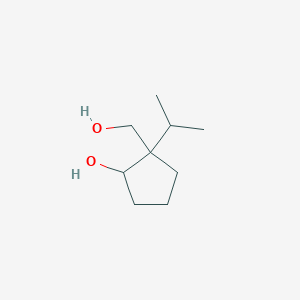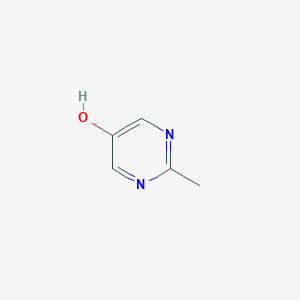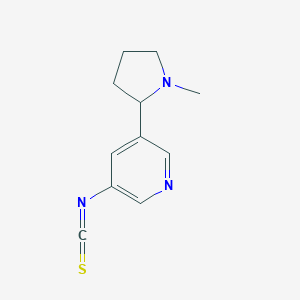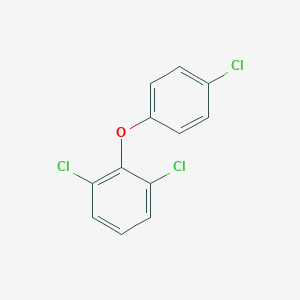
2,4',6-Trichlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4',6-Trichlorodiphenyl ether (also known as Triclosan) is a synthetic chemical compound that has been widely used in consumer products such as soaps, toothpaste, and other personal care products. It was first introduced in the 1970s as an antimicrobial agent, and has since become one of the most commonly used chemicals in the world. However, concerns have been raised about its potential negative effects on human health and the environment, leading to increased scrutiny and regulation in recent years.
Wirkmechanismus
Triclosan works by disrupting the bacterial cell membrane, which ultimately leads to cell death. It also inhibits the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria.
Biochemische Und Physiologische Effekte
Triclosan has been shown to have a wide range of biochemical and physiological effects on both humans and animals. Studies have suggested that it may disrupt hormone function, interfere with the immune system, and contribute to the development of antibiotic resistance.
Vorteile Und Einschränkungen Für Laborexperimente
Triclosan has several advantages for use in lab experiments, including its wide availability, low cost, and broad-spectrum antimicrobial activity. However, its potential negative effects on human health and the environment must be carefully considered, and alternative compounds should be used when possible.
Zukünftige Richtungen
There are several areas of future research that could help to better understand the effects of Triclosan on human health and the environment. These include:
1. Investigating the potential for Triclosan to contribute to the development of antibiotic resistance.
2. Studying the long-term effects of Triclosan exposure on human health, particularly in vulnerable populations such as pregnant women and children.
3. Developing alternative antimicrobial agents that are less harmful to human health and the environment.
4. Assessing the potential for Triclosan to accumulate in the environment and impact ecosystems and wildlife.
5. Investigating the effectiveness of Triclosan in preventing the growth of bacteria and fungi in food and agricultural products.
In conclusion, Triclosan is a widely used synthetic chemical compound that has been extensively studied for its antimicrobial properties. However, concerns have been raised about its potential negative effects on human health and the environment, leading to increased scrutiny and regulation in recent years. Further research is needed to better understand the effects of Triclosan and to develop alternative compounds that are less harmful to human health and the environment.
Synthesemethoden
Triclosan is synthesized through a multi-step process that involves the reaction of 2,4,6-trichlorophenol with diphenyl carbonate in the presence of a catalyst. The resulting product is then purified and crystallized to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Triclosan has been extensively studied for its antimicrobial properties, and has been used in a variety of applications such as wound dressings, medical devices, and water treatment. It has also been investigated for its potential use in preventing the growth of bacteria and fungi in food and agricultural products.
Eigenschaften
CAS-Nummer |
157683-72-2 |
|---|---|
Produktname |
2,4',6-Trichlorodiphenyl ether |
Molekularformel |
C12H7Cl3O |
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
1,3-dichloro-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H |
InChI-Schlüssel |
ZMRFCSWFCKICQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
157683-72-2 |
Löslichkeit |
1.23e-06 M |
Synonyme |
2,6-Dichlorophenyl 4-chlorophenyl ether |
Dampfdruck |
2.21e-04 mmHg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



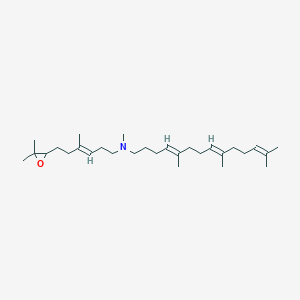
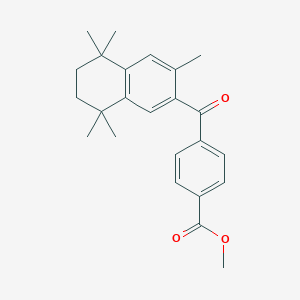
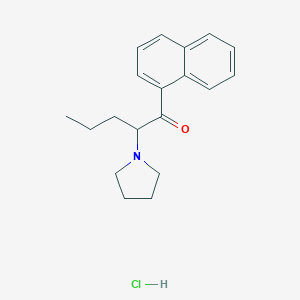
![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)
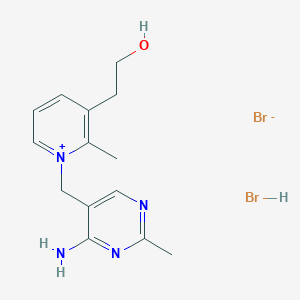
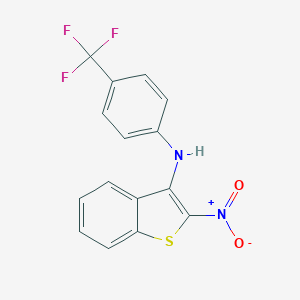
![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
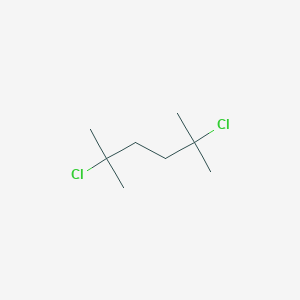
![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)
